
Methyl 5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve a detailed explanation of the compound, including its molecular formula, IUPAC name, and any common names it might have.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a detailed description of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a detailed description of the chemical reactions the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a detailed description of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on compounds similar to the one often intersects with studies on advanced oxidation processes (AOPs). AOPs are used to degrade recalcitrant compounds in the environment, including pharmaceuticals and pollutants. For example, a study on the degradation of acetaminophen by AOPs highlights the production of various by-products and their biotoxicity, alongside proposed degradation pathways. Such research is pivotal for understanding how complex organic molecules interact with environmental remediation technologies (Qutob et al., 2022).
Synthesis and Evaluation of Organic Compounds
The synthesis and evaluation of organic compounds with specific functionalities is a fundamental aspect of medicinal chemistry and drug development. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, highlighting the importance of structural analysis in assessing the biological activity of new compounds (Ashby et al., 1978).
Atmospheric Chemistry and Environmental Science
The study of nitrophenols in the atmosphere, including their sources, formation mechanisms, and environmental impacts, is relevant to compounds with nitro groups. Such research informs our understanding of atmospheric chemistry and the environmental fate of organic pollutants (Harrison et al., 2005).
Antimicrobial and Anti-biofilm Agents
Compounds with specific functional groups are explored for their antimicrobial and anti-biofilm properties. Carvacrol, a natural compound, has been extensively studied for its antimicrobial activities against a broad range of pathogens, demonstrating the potential of natural and synthetic compounds in developing new antimicrobial agents (Marchese et al., 2018).
Safety And Hazards
This would involve a detailed description of any safety precautions that need to be taken when handling the compound, as well as any hazards associated with its use.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and potential applications it might have.
Propriétés
IUPAC Name |
methyl 5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O11/c1-9(22)19-14-12(23)7-18(17(26)29-2,31-16(14)15(25)13(24)8-21)30-11-5-3-10(4-6-11)20(27)28/h3-6,12-16,21,23-25H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBWQNHBHAHAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

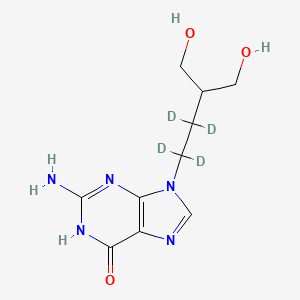
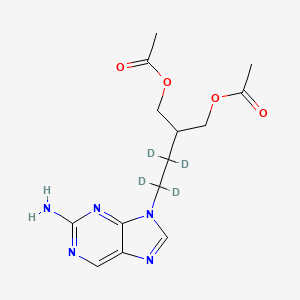
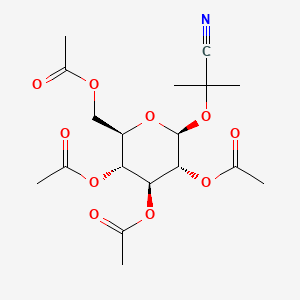
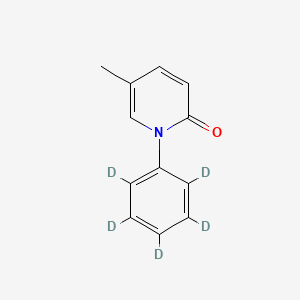
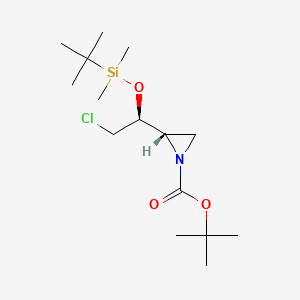
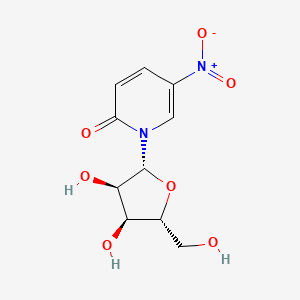
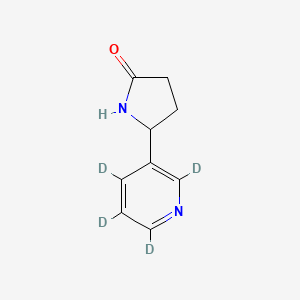
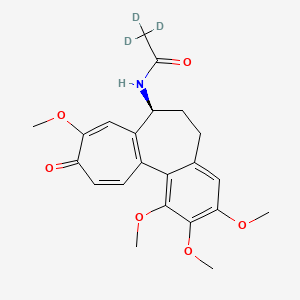
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

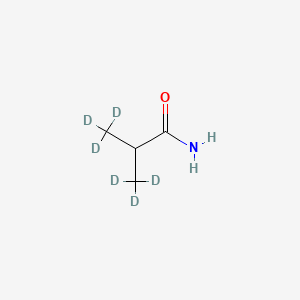
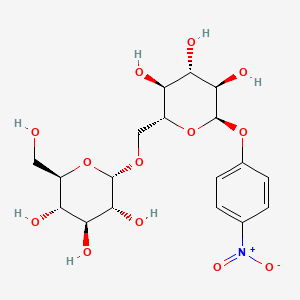
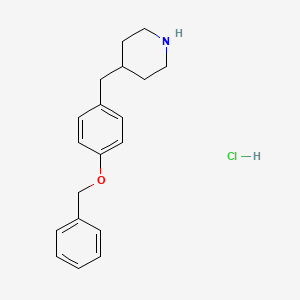
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)